5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound with the molecular formula CHClN. It belongs to the pyrrolopyridine family, which is characterized by its diverse biological activities and applications in medicinal chemistry. The compound features a chlorine atom at the 5-position and a methyl group at the 7-position of the pyrrolo[3,2-B]pyridine core, making it an interesting subject for various scientific studies, particularly in drug discovery and development.
The compound can be synthesized through several chemical reactions involving chlorination and methylation processes. Its unique structure has led to its investigation in various fields, including medicinal chemistry, where it serves as a potential candidate for developing kinase inhibitors and other therapeutic agents .
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is classified as a heterocyclic aromatic compound. It is recognized for its potential pharmacological properties and is often studied for its interactions with biological targets such as receptor tyrosine kinases.
The synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine typically involves chlorination of 7-methyl-1H-pyrrolo[3,2-B]pyridine. Common chlorinating agents used include thionyl chloride (SOCl) or phosphorus pentachloride (PCl). The synthesis can be outlined in the following steps:
The reaction conditions for chlorination typically involve heating under reflux in an inert atmosphere to prevent moisture interference. The use of solvents like dichloromethane or acetonitrile can enhance reaction efficiency and yield.
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions:
Common reagents for substitution include sodium methoxide or potassium tert-butoxide. For oxidation, potassium permanganate or hydrogen peroxide may be used, while lithium aluminum hydride or sodium borohydride are typical reducing agents.
The mechanism of action of 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine primarily involves its interaction with receptor tyrosine kinases. This compound acts by inhibiting specific kinases involved in cell signaling pathways related to cancer progression.
Key targets include:
Inhibition of these targets disrupts signaling pathways that promote tumor growth and survival, making this compound a candidate for further development in cancer therapeutics .
Relevant data indicates that the compound is classified under acute toxicity categories according to GHS standards, emphasizing the need for careful handling in laboratory settings .
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine has several applications in scientific research:
Its unique structure and properties make it valuable for ongoing research aimed at developing new therapeutic agents targeting various diseases .
The construction of the fused bicyclic scaffold typically begins with N-protected pyridine derivatives undergoing nucleophilic addition with electrophilic pyrrole precursors. A critical advancement involves protecting group engineering to direct regiochemistry. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trimethylsilylethoxymethyl (SEM) groups effectively shield reactive N-sites during cyclization, minimizing side reactions [5] [8]. For example, SEM-protected 4-chloro-7-azaindole intermediates enable selective functionalization at C-2 and C-4 positions prior to deprotection—a strategy pivotal for synthesizing sterically congested analogues like 5-Chloro-7-methyl variants [8]. Post-cyclization, acid- or fluoride-mediated deprotection (e.g., HCl/TFA for Boc; HF-pyridine for SEM) yields the free heterocycle, though formaldehyde release during SEM removal requires careful quenching to prevent tricyclic byproducts [5] [8].
Achieving C-5 chlorination demands precision due to competing reactivity at C-3 and C-6. Electrophilic aromatic substitution (EAS) using N-chlorosuccinimide (NCS) in aprotic solvents (e.g., DMF, 0°C to RT) favors C-5 functionalization when the N-1 position is protected, leveraging the electron-rich pyrrole ring [6] . Alternatively, directed ortho-metalation (DoM) proves superior for late-stage chlorination: lithiation at C-5 using n-butyllithium (-78°C, THF) followed by quench with hexachloroethane provides >85% regioselectivity, as validated in analogues like 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine [8]. Challenges persist with N-unprotected substrates, where overhalogenation or pyrrole-ring degradation occurs, necessitating protective strategies.
Table 1: Regioselective Chlorination Methods for Pyrrolopyridines
Method | Conditions | Regioselectivity (C-5:C-3) | Yield Range | Key Limitation |
---|---|---|---|---|
Electrophilic (NCS) | DMF, 0°C, N-protected | 8:1 | 60–75% | Solvent sensitivity |
Directed ortho-metalation | n-BuLi/hexachloroethane, -78°C, THF | >20:1 | 70–85% | Requires inert atmosphere |
Catalytic halogenation | Pd(OAc)₂/XPhos, Ar-I, CuCl₂ | Not reported | ≤50% | Homocoupling side products |
Palladium-catalyzed cross-couplings are indispensable for introducing aryl/heteroaryl groups at C-2 or C-4. Chemoselective Suzuki-Miyaura coupling on 4-chloro-2-iodo intermediates (e.g., compound 7) exploits ligand-controlled selectivity: Pd₂(dba)₃ with sterically hindered ligands (XPhos, RuPhos) achieves >90% C-2 arylation while suppressing reduction byproducts [8]. This system enables synthesis of 2-aryl-5-chloro-7-methyl derivatives—key intermediates for kinase inhibitors. For aminations, Buchwald-Hartwig protocols using RuPhos Pd G2 precatalyst and N-benzylmethylamine furnish C-4 aminated products in 68–94% yield, though competing reduction necessitates rigorous solvent drying [5] [8].
Table 2: Ligand Effects on Palladium-Catalyzed Functionalization
Transformation | Catalyst System | Ligand | Yield | Selectivity |
---|---|---|---|---|
Suzuki-Miyaura (C-2) | Pd₂(dba)₃ | XPhos | 71–75% | Monoarylation >20:1 |
Buchwald-Hartwig (C-4) | Pd(OAc)₂ | RuPhos | 68–94% | Amination:Reduction = 15:1 |
Competitive iodination | Pd(OAc)₂/RuPhos | None | <15% | Low conversion |
Flow chemistry addresses exothermicity and mixing limitations in batch processes for pyrrolopyridine synthesis. Key advancements include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: